2-Phenyl-1h-pyrrole-3-carboxylic acid

説明

BenchChem offers high-quality 2-Phenyl-1h-pyrrole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1h-pyrrole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

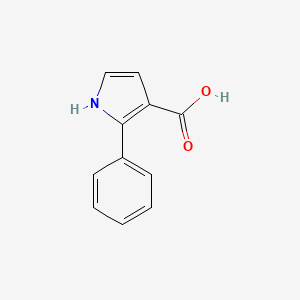

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUUDKWBUGDTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-phenyl-1h-pyrrole-3-carboxylic acid chemical structure and properties

An In-Depth Technical Guide to 2-Phenyl-1H-pyrrole-3-carboxylic Acid: Structure, Properties, and Applications

Introduction

2-Phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of the fundamental pyrrole ring, a core structure in numerous natural products and pharmaceuticals, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. Its strategic substitution with a phenyl group at the 2-position and a carboxylic acid at the 3-position provides a unique combination of aromaticity, hydrogen bonding capability, and a reactive handle for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its emerging role in drug discovery, particularly as a precursor to potent and selective modulators of key biological targets.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-phenyl-1H-pyrrole-3-carboxylic acid consists of a five-membered pyrrole ring with a phenyl substituent at the second position and a carboxylic acid group at the third position.

Caption: 2D Chemical Structure of 2-Phenyl-1H-pyrrole-3-carboxylic Acid.

| Property | Value/Information | Source |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.19 g/mol | - |

| Physical Form | Expected to be a solid at room temperature. A related compound, 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, is a powder. | |

| Melting Point | Not reported. For comparison, the melting point of 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is 190-191 °C. | |

| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. The presence of the carboxylic acid group may confer some aqueous solubility, particularly at basic pH. | |

| pKa | The pKa of the carboxylic acid group is estimated to be in the range of 4-5, typical for carboxylic acids. | [1] |

Synthesis of 2-Phenyl-1H-pyrrole-3-carboxylic Acid

The synthesis of 2-phenyl-1H-pyrrole-3-carboxylic acid can be achieved through a multi-step sequence, with the final step being the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester.[2][3] A general and robust method for the synthesis of the pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[4] For substituted pyrroles like the target molecule, other methods such as the Hantzsch or Van Leusen pyrrole syntheses are also applicable.[5][6][7]

A specific and validated protocol for the synthesis of 2-phenyl-1H-pyrrole-3-carboxylic acid involves the saponification of its methyl ester derivative.[2][3]

Caption: General reaction scheme for the synthesis of 2-phenyl-1H-pyrrole-3-carboxylic acid via ester hydrolysis.

Spectroscopic Properties

Detailed spectroscopic data for 2-phenyl-1H-pyrrole-3-carboxylic acid is not widely published. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as 2-phenyl-1H-pyrrole and various 2-phenyl-1H-pyrrole-3-carboxamides.[2][3][8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the phenyl ring protons, the N-H proton, and the carboxylic acid proton.

-

Pyrrole Protons: Two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyrrole ring.

-

Phenyl Protons: A multiplet in the aromatic region corresponding to the five protons of the phenyl group.

-

N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbon atoms of the pyrrole and phenyl rings, as well as the carbonyl carbon of the carboxylic acid.

-

Pyrrole Carbons: Four signals corresponding to the carbon atoms of the pyrrole ring.

-

Phenyl Carbons: Signals for the six carbons of the phenyl ring, with the ipso-carbon (the one attached to the pyrrole ring) having a distinct chemical shift.

-

Carbonyl Carbon: A signal in the downfield region, typically around 160-180 ppm, corresponding to the carboxylic acid carbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[10]

-

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1725-1700 cm⁻¹.[10]

-

C=C and C-N Stretches (Aromatic Rings): Multiple bands in the fingerprint region (1600-1400 cm⁻¹).[8]

Applications in Drug Discovery

The 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold is a key building block in the development of new drug candidates. Its derivatives have shown significant biological activity, most notably as inverse agonists of the serotonin 5-HT₆ receptor.[2][3]

5-HT₆ Receptor Inverse Agonists for Cognitive Enhancement:

The 5-HT₆ receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a promising target for the treatment of cognitive deficits associated with neurological and psychiatric disorders.[2][3] A series of 2-phenyl-1H-pyrrole-3-carboxamides, synthesized from 2-phenyl-1H-pyrrole-3-carboxylic acid, have been identified as potent and selective 5-HT₆ receptor inverse agonists.[2][3]

One notable derivative, compound 27 from a published study, demonstrated high affinity for the 5-HT₆ receptor and exhibited inverse agonist activity at both the Gs and Cdk5 signaling pathways.[2][3] This compound was also shown to be brain penetrant, metabolically stable, and effective in reversing scopolamine-induced memory decline in animal models.[2][3] These findings highlight the potential of the 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold in the design of novel cognition-enhancing agents.[2][3]

The synthesis of these bioactive carboxamides involves the coupling of 2-phenyl-1H-pyrrole-3-carboxylic acid with various amines, demonstrating the utility of the carboxylic acid group as a handle for generating chemical diversity.[2][3]

Experimental Protocols

Synthesis of 2-Phenyl-1H-pyrrole-3-carboxylic Acid from its Methyl Ester [2][3]

This protocol describes the hydrolysis of methyl 2-phenyl-1H-pyrrole-3-carboxylate to yield the target carboxylic acid.

Materials and Reagents:

-

Methyl 2-phenyl-1H-pyrrole-3-carboxylate

-

10% aqueous solution of sodium hydroxide (NaOH)

-

10% aqueous solution of hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The methyl ester derivative (1 equivalent) is suspended in an excess of a 10% aqueous solution of NaOH.

-

The mixture is heated to reflux and maintained at this temperature for 3 hours.

-

After cooling to room temperature, a 10% aqueous solution of HCl is added portionwise until the pH of the solution becomes acidic, leading to the precipitation of the carboxylic acid.

-

The mixture is then diluted with EtOAc and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted twice more with EtOAc.

-

The combined organic layers are washed three times with water and once with brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-1H-pyrrole-3-carboxylic acid.

-

The product can be further purified by recrystallization if necessary.

Conclusion

2-Phenyl-1H-pyrrole-3-carboxylic acid is a valuable heterocyclic compound with a promising future in medicinal chemistry. Its straightforward synthesis and the versatility of its carboxylic acid functional group make it an attractive starting material for the creation of diverse chemical libraries. The demonstrated success of its derivatives as potent 5-HT₆ receptor inverse agonists for cognitive enhancement underscores the therapeutic potential of this chemical scaffold. Further exploration of this molecule and its analogs is likely to yield new and improved drug candidates for a variety of diseases.

References

-

Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience, 12(7), 1145–1160. [Link]

-

ResearchGate. (2021). 2-Phenyl-1 H -pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT 6 Receptor Inverse Agonists with Cognition-Enhancing Activity. [Link]

-

MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2025(1), M1849. [Link]

-

MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

PubChem. 2-Phenylpyrrole. [Link]

-

Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(22), 5182–5185. [Link]

-

Herath, A., & Cosford, N. D. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

-

Wikipedia. Hantzsch pyrrole synthesis. [Link]

-

American Elements. 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. [Link]

-

PubChemLite. 2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid (C12H11NO2). [Link]

-

ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 343-351. [Link]

-

Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PMC. [Link]

-

PubChem. 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

-

ChemSynthesis. 2-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

-

PubChem. Pyrrole-3-carboxylic acid. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

University of California, Los Angeles. Approximate pKa chart of the functional groups: values to know. [Link]

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylpyrrole | C10H9N | CID 72898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. syrris.com [syrris.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Role of 2-Phenyl-1H-pyrrole-3-carboxylic Acid in the Design of 5-HT₆ Receptor Antagonists

Abstract

The serotonin 6 (5-HT₆) receptor, a G protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), has emerged as a significant target for the therapeutic intervention of cognitive deficits associated with neurodegenerative and psychiatric disorders, such as Alzheimer's disease.[1][2][3] The development of selective antagonists for this receptor is a key focus of modern medicinal chemistry. This technical guide provides an in-depth examination of the 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold, a crucial building block in the design of novel and potent 5-HT₆ receptor antagonists. We will explore its evolution from more complex chemical systems, its role as a key synthetic intermediate, the critical structure-activity relationships (SAR) that govern its efficacy, and the detailed experimental protocols used to validate its biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation CNS therapeutics.

The 5-HT₆ Receptor: A Prime Target for Cognitive Enhancement

Localization and Therapeutic Rationale

The 5-HT₆ receptor is densely expressed in brain regions integral to learning and memory, including the cerebral cortex, hippocampus, striatum, and nucleus accumbens.[1][4] This specific localization suggests a pivotal role in modulating cognitive processes, emotionality, and motor control.[4] Unlike many other serotonin receptors with widespread peripheral expression, the 5-HT₆ receptor's confinement to the CNS makes it an attractive drug target, potentially minimizing off-target side effects.[1] A growing body of preclinical and clinical evidence indicates that antagonism of the 5-HT₆ receptor enhances cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.[4][5][6] This has established 5-HT₆ antagonists as a promising therapeutic strategy for treating cognitive impairment in Alzheimer's disease and schizophrenia.[7][8]

Complex Signaling Pathways

The 5-HT₆ receptor is a Gs-coupled GPCR, and its canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][9] However, its signaling is more complex than initially understood. The receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of an agonist.[1][10] Furthermore, beyond the canonical Gs pathway, the 5-HT₆ receptor can engage non-canonical pathways, including coupling to Gq proteins and interacting with various downstream effectors such as Fyn tyrosine kinase, mTOR, and Cdk5.[1][5][6] This signaling diversity means that ligands can act as neutral antagonists (blocking only agonist-induced activity) or inverse agonists (reducing the receptor's basal, constitutive activity), leading to distinct biological outcomes.

The 2-Phenyl-1H-pyrrole Scaffold: A Core Moiety for Antagonist Design

From Scaffolding Complexity to Simplicity

Early development of 5-HT₆ antagonists often focused on complex, polycyclic scaffolds such as 1H-pyrrolo[3,2-c]quinoline.[11][12] While these systems yielded potent compounds, they presented challenges in synthesis and optimization. A significant breakthrough came from the systematic deconstruction of these complex scaffolds. Researchers found that the simpler 2-phenyl-1H-pyrrole-3-carboxamide core, derived from the degradation of the 1H-pyrrolo[3,2-c]quinoline system, not only retained high affinity for the 5-HT₆ receptor but also offered a more synthetically tractable template.[13][14][15]

The precursor, 2-phenyl-1H-pyrrole-3-carboxylic acid , is the lynchpin in this strategy. It is not typically the final, active compound but rather a critical synthetic intermediate. The carboxylic acid group provides a versatile chemical handle for introducing the diverse functionalities required for potent receptor antagonism, most notably the basic amine moiety.

Fulfilling Pharmacophore Requirements

The design of 5-HT₆ antagonists is guided by well-established pharmacophore models. These models identify the essential structural features required for high-affinity binding. Key features include:

-

A Positive Ionizable Atom (PIA): Typically a protonated amine that forms a crucial salt bridge with a conserved aspartic acid residue (Asp3.32) in the receptor's transmembrane domain 3.[16][17][18]

-

A Hydrogen Bond Acceptor (HBA): Often a sulfonyl group, which interacts with residues like Ser5.43 and Asn6.55.[16][17]

-

An Aromatic Ring Hydrophobic Site: An aromatic moiety that engages in hydrophobic interactions with residues such as Phe6.52.[16][17][18]

-

A Hydrophobic Site: An additional region for interaction within a hydrophobic pocket.[16]

The 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold is an excellent template for elaborating these features. The 2-phenyl group serves as the aromatic hydrophobic site. The pyrrole N1 position is ideal for introducing a sulfonyl group (HBA). Crucially, the 3-carboxylic acid position allows for amide coupling to various cyclic amines, which provide the essential positive ionizable atom.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold has yielded critical insights into the structural requirements for high affinity and desired functional activity.

-

The 3-Position Carboxamide: The conversion of the carboxylic acid to a carboxamide linked to a basic amine (like aminopyrrolidine) is paramount. This modification introduces the positive ionizable center necessary for the key interaction with Asp3.32.[14]

-

Stereochemistry: The stereochemistry of the appended amine is often crucial. For pyrrolidin-3-yl derivatives, a preference for the (S)-enantiomer over the (R)-enantiomer has been observed, indicating a specific spatial orientation is required for optimal binding.[13][14]

-

The N1-Position Sulfonyl Group: An arylsulfonyl group at the N1 position of the pyrrole ring is a common feature, acting as the hydrogen bond acceptor. Substitutions on this aryl ring can fine-tune electronic properties and affinity.

-

The 2-Position Phenyl Ring: Substitution on the 2-phenyl ring, for example with a fluorine atom, can modulate both affinity and pharmacokinetic properties.[13][14]

| Compound Modification | Scaffold Position | Key Observation | Impact on Affinity (Ki) | Reference |

| Scaffold Simplification | Core Scaffold | Degradation from 1H-pyrrolo[3,2-c]quinoline to 2-phenyl-1H-pyrrole | Initial decrease, recovered with optimization | [13][14] |

| Amine Stereochemistry | 3-Carboxamide | (S)-aminopyrrolidine preferred over (R)-enantiomer | (S) shows higher affinity | [14] |

| Phenyl Substitution | 2-Phenyl Ring | Introduction of fluorine (e.g., 4-fluoro) | Generally increases affinity | [13] |

| Amine Moiety | 3-Carboxamide | Basic amine is essential for binding | Removal or replacement drastically reduces affinity | [14] |

Methodologies in 5-HT₆ Antagonist Discovery

Chemical Synthesis Workflow

The synthesis of 2-phenyl-1H-pyrrole-3-carboxamide antagonists from the carboxylic acid intermediate is a robust, multi-step process. The general route allows for significant diversification at key positions.[14]

Protocol: Synthesis of 2-Phenyl-1H-pyrrole-3-carboxylic Acid (Intermediate)

This protocol is a generalized representation based on published procedures.[14]

-

Ester Hydrolysis: To a solution of the starting methyl 2-phenyl-1H-pyrrole-3-carboxylate (1.0 equiv) in a suitable solvent (e.g., methanol), add an excess of 10% aqueous sodium hydroxide (NaOH) solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, carefully add 10% aqueous hydrochloric acid (HCl) dropwise until the pH of the solution becomes acidic (pH ~2-3), resulting in the precipitation of the product.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-phenyl-1H-pyrrole-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary to afford the pure carboxylic acid intermediate.

In Vitro Biological Evaluation

Protocol 1: Radioligand Binding Assay for 5-HT₆ Receptor Affinity (Kᵢ)

This protocol describes a standard method to determine the binding affinity of a test compound.[14][19]

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₆ receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide).

-

Non-specific binding agent: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Test compounds at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, assay buffer, and [³H]-LSD at a fixed concentration (typically near its Kₔ value).

-

Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the high concentration of serotonin.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

A Shift in Functional Profile: From Neutral Antagonism to Inverse Agonism

One of the most compelling findings in the study of the 2-phenyl-1H-pyrrole scaffold is its influence on the functional activity of the ligands. While the parent 1H-pyrrolo[3,2-c]quinoline compounds often behave as neutral antagonists, the simplified 2-phenyl-1H-pyrrole-3-carboxamide derivatives frequently exhibit inverse agonist properties.[13][14][15]

This shift is significant. It suggests that the simpler scaffold preferentially binds to and stabilizes an inactive conformation of the 5-HT₆ receptor, thereby reducing its high constitutive activity.[14] This ability to quell the receptor's basal signaling, in addition to blocking agonist-induced signaling, may offer distinct therapeutic advantages. For instance, compound 27 from a recent study, based on this scaffold, was identified as a potent inverse agonist at both the Gs and Cdk5 signaling pathways and demonstrated robust pro-cognitive effects in animal models.[13][14][15] This highlights that the 2-phenyl-1H-pyrrole core is not just a structural placeholder but an active determinant of the compound's pharmacological profile.

Conclusion and Future Perspectives

The 2-phenyl-1H-pyrrole-3-carboxylic acid scaffold represents a cornerstone in the modern design of 5-HT₆ receptor antagonists. Its value lies not in its final activity, but in its role as a highly versatile and synthetically accessible intermediate that enables the systematic construction of potent ligands according to established pharmacophore models. The transition from complex polycyclic systems to this simpler core has not only streamlined synthesis but has also uncovered nuanced pharmacology, revealing a template that favors inverse agonism.

Future research will likely focus on further exploring the chemical space around this privileged scaffold. Fine-tuning substitutions on the phenyl and sulfonyl rings, and exploring novel bioisosteres for the carboxamide linker and basic amine, could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The 2-phenyl-1H-pyrrole-3-carboxylic acid framework will undoubtedly continue to serve as a valuable platform for developing the next generation of therapeutics for cognitive disorders.

References

- A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists - PubMed. Journal of Medicinal Chemistry.

- 5-HT6 receptor signaling pathways. The 5-HT6 receptor is positively coupled to AC/cAMP pathway via Gαs protein. Its stimulation inhibits K+ channel (GIRK) conductance in neurons and activates kinases via a direct interaction of the receptor C-terminus with interacting proteins, which produces ERK phosphorylation or Jun translocation to the nucleus. See Appendix for the list of abbreviations. Blue arrow, inhibition; red arrow, stimulation. - ResearchGate.

- A Three-Dimensional Pharmacophore Model for 5-Hydroxytryptamine6 (5-HT6)

- Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC. Molecules.

- Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects - Oxford Academic. International Journal of Neuropsychopharmacology.

- Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology.

- Combination of Pharmacophore Matching, 2D Similarity Search, and In Vitro Biological Assays in the Selection of Potential 5-HT6 Antagonists from Large Commercial Repositories - PubMed. Chemical Biology & Drug Design.

- 5-HT6 receptor - Wikipedia. Wikipedia.

- New Serotonin 5-HT6 Ligands from Common Feature Pharmacophore Hypotheses | Journal of Chemical Information and Modeling - ACS Publications.

- New serotonin 5-HT(6) ligands from common feature pharmacophore hypotheses - PubMed.

- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ACS Public

- 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC. Journal of Medicinal Chemistry.

- The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - MDPI. Molecules.

- (PDF)

- Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease | ACS Chemical Neuroscience. ACS Chemical Neuroscience.

- 5-HT6 receptor neutral antagonists protect astrocytes: A lesson from 2-phenylpyrrole derivatives - PubMed. European Journal of Medicinal Chemistry.

- 5-HT 6 receptor binding assays of synthesized compounds (12–14) - ResearchGate.

- Drug discovery targets: 5-HT 6 receptor. Idrugs.

- The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC. Experimental Neurobiology.

- 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines - PubMed. Bioorganic & Medicinal Chemistry Letters.

- Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC. Frontiers in Endocrinology.

- Synthesis and structure-activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands - PubMed. Bioorganic & Medicinal Chemistry Letters.

- 5-HT6 receptor antagonists. Design, synthesis, and structure–activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines - ResearchGate. Bioorganic & Medicinal Chemistry Letters.

- Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study - PMC.

- 5-HT6 Receptor Antagonists - R&D Systems. R&D Systems.

- Molecular docking and three-dimensional quantitative structure-activity relationship studies on 5-HT6 receptor inhibitors and design of new compounds - Journal of Medicinal and Pharmaceutical Chemistry Research. Journal of Medicinal and Pharmaceutical Chemistry Research.

- Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed. ACS Chemical Neuroscience.

- Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1 H-Pyrrolo[3,2- c]quinolines with Neuroprotective and Procognitive Activity - PubMed. ACS Chemical Neuroscience.

- In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer's Disease - MDPI. Pharmaceuticals.

- (PDF)

- Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease - MDPI.

Sources

- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New serotonin 5-HT(6) ligands from common feature pharmacophore hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. Investigation of the Structure Requirement for 5-HT6 Binding Affinity of Arylsulfonyl Derivatives: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-HT6 receptor neutral antagonists protect astrocytes: A lesson from 2-phenylpyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A three-dimensional pharmacophore model for 5-hydroxytryptamine6 (5-HT6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Antibacterial properties of N-substituted pyrrole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Antibacterial Properties of N-Substituted Pyrrole-3-Carboxylic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of N-substituted pyrrole-3-carboxylic acid derivatives as a promising class of antibacterial agents. It delves into their mechanism of action, synthetic strategies, structure-activity relationships, and the critical experimental protocols required for their evaluation. The narrative is grounded in established scientific principles and aims to equip researchers with the knowledge to advance the discovery and development of novel therapeutics in this class.

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. The pyrrole ring is a privileged heterocyclic structure found in numerous biologically active compounds and has emerged as a fertile ground for the development of new antibacterial agents.[1][2][3][4] This guide focuses specifically on N-substituted pyrrole-3-carboxylic acid derivatives, a subclass that has demonstrated potent activity through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. We will explore the molecular basis of their activity, efficient synthetic methodologies, key structure-activity relationships that drive potency, and detailed protocols for their microbiological and biochemical evaluation.

The Molecular Target: Dual Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for many N-substituted pyrrole-3-carboxylic acid derivatives, often referred to as pyrrolamides, is the inhibition of bacterial type II topoisomerases.[5][6] These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial survival, playing critical roles in DNA replication, transcription, and cell division.[7][8]

-

DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA replication.[7][9]

-

Topoisomerase IV: A structural and functional homolog of DNA gyrase, it consists of two ParC and two ParE subunits. Its primary role is to decatenate daughter chromosomes following replication, allowing for proper cell division.[7][8]

N-substituted pyrrole derivatives act by competitively binding to the ATP-binding pocket located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV.[5][7] This inhibition disrupts the enzymes' ability to hydrolyze ATP, which is required for their catalytic cycle of DNA cleavage and re-ligation.[7] The ultimate consequence is the cessation of DNA synthesis and repair, leading to bacterial cell death.[5][10] The ability to inhibit both enzymes is a significant advantage, as this dual-targeting approach may reduce the likelihood of bacteria developing resistance through single-point mutations in one of the target genes.[7]

Caption: Inhibition of bacterial DNA replication by targeting Type II topoisomerases.

Modern Synthetic Strategies: Continuous Flow Synthesis

While classical methods like the Paal-Knorr and Hantzsch syntheses are viable for creating pyrrole rings, modern drug discovery campaigns benefit from more efficient and scalable technologies.[11][12] Continuous flow chemistry offers a powerful platform for the rapid synthesis of N-substituted pyrrole-3-carboxylic acids.[11][13]

A notable one-step flow synthesis utilizes inexpensive, commercially available starting materials: tert-butyl acetoacetates, primary amines, and α-bromoketones.[11] A key innovation of this method is the utilization of the HBr generated as a byproduct from the Hantzsch reaction to perform an in situ hydrolysis of the tert-butyl ester, directly yielding the desired carboxylic acid in a single microreactor pass.[11][13] This approach avoids multiple reaction steps, workups, and purifications of intermediates, accelerating the generation of compound libraries for screening.[11]

Caption: Continuous flow synthesis workflow for pyrrole-3-carboxylic acids.

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of this class is highly dependent on the nature and position of substituents on the pyrrole core and the N-phenyl ring. Understanding these relationships is critical for rational drug design and lead optimization.

The core scaffold provides a framework for orienting key functional groups within the enzyme's ATP-binding site. Key areas for modification include:

-

R1 (N-substituent): Often a phenyl or other aromatic ring that can be substituted to enhance binding interactions or modulate physicochemical properties.

-

R2, R3 (Pyrrole Ring): Halogenation, particularly with chlorine or bromine, at the 4 and 5 positions of the pyrrole ring often increases potency.[7][14]

-

R4 (Carboxylic Acid Linker): The amide linkage is crucial for activity, forming key hydrogen bonds. Modifications here can fine-tune activity and pharmacokinetic properties.

The following table summarizes representative SAR data synthesized from the literature, illustrating how specific substitutions impact enzyme inhibition and cellular activity.

| Compound | Core Scaffold | Key Substitutions | E. coli DNA Gyrase IC₅₀ (nM) | S. aureus MIC (µg/mL) | Reference |

| A | N-phenylpyrrolamide | 4,5-dibromopyrrole | 450 | >64 | [7] |

| B | N-phenylpyrrolamide | 3,4-dichloro-5-methylpyrrole | 280 | >64 | [7] |

| C | N-phenylpyrrolamide | Isopropoxy on phenyl ring, 3,4-dichloro-5-methylpyrrole | 47 | 32 | [7] |

| 22i | N-phenylpyrrolamide | Optimized substitutions | 2-20 | Not specified for S. aureus | [7] |

| 28 | Pyrrolamide | Hydroxyisopropyl pyridazine | 49 (S. aureus Gyrase) | <0.03 | [15] |

IC₅₀ (50% inhibitory concentration) is a measure of enzyme inhibition. MIC (Minimum Inhibitory Concentration) is a measure of whole-cell antibacterial activity.

Caption: Key regions for Structure-Activity Relationship (SAR) optimization.

Essential Experimental Protocols

Rigorous and standardized evaluation is paramount for accurately determining the antibacterial potential of new chemical entities. The following protocols represent the gold standard for in vitro characterization.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] The broth microdilution method is a standardized and widely used technique.[18][19]

Principle: A standardized bacterial inoculum is challenged with two-fold serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for bacterial growth to determine the MIC.

Materials:

-

96-well sterile, clear, flat-bottom microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

0.5 McFarland turbidity standard.

-

Sterile saline or PBS.

-

Spectrophotometer.

-

Multichannel pipette.

Step-by-Step Methodology:

-

Compound Plate Preparation:

-

Dispense 100 µL of CAMHB into wells 2 through 11 of a 96-well plate. Well 12 receives 200 µL of CAMHB (sterility control).[20]

-

Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration.

-

Add 200 µL of this working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to well 10. Discard 100 µL from well 10.[20]

-

Well 11 serves as the growth control (no compound).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) agar plate, select several morphologically similar bacterial colonies.

-

Suspend the colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[20]

-

Crucial Dilution: This is a critical step for reproducibility. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. A common practice is a 1:100 dilution followed by a 1:2 dilution.[17] The inoculum must be used within 30 minutes of preparation.

-

-

Inoculation and Incubation:

-

Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL, and the bacterial concentration will be ~5 x 10⁵ CFU/mL.[20]

-

Do not inoculate well 12 (sterility control).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[20]

-

-

Reading and Interpretation:

-

Visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[17]

-

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: DNA Gyrase Supercoiling Assay

To confirm target engagement, an enzymatic assay is essential. The DNA supercoiling assay measures the ability of a compound to inhibit DNA gyrase's function.

Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. These two forms of DNA can be separated by agarose gel electrophoresis. An inhibitor will prevent the formation of the supercoiled form, leaving the DNA in its relaxed state.

Materials:

-

Purified DNA gyrase enzyme (E. coli or S. aureus).

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine).

-

ATP solution.

-

Test compound dilutions.

-

Agarose gel electrophoresis system.

-

DNA stain (e.g., SYBR Safe or Ethidium Bromide).

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine assay buffer, relaxed plasmid DNA, and the desired concentration of the test compound (or DMSO for control).

-

Add a pre-determined amount of DNA gyrase enzyme to initiate the reaction.

-

Finally, add ATP to the reaction mixture to start the supercoiling process. The "no ATP" control should receive water instead.

-

-

Incubation:

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Reaction Quenching:

-

Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a loading dye.

-

-

Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Run the gel until there is clear separation between the supercoiled (fastest migrating) and relaxed (slowest migrating) DNA bands.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA stain and visualize it under UV light.

-

The "no enzyme" and "no ATP" lanes should show only the relaxed DNA band. The "DMSO control" lane should show predominantly the supercoiled band.

-

The lanes with the inhibitor will show a concentration-dependent decrease in the supercoiled band and an increase in the relaxed band.

-

The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.

-

Conclusion and Future Outlook

N-substituted pyrrole-3-carboxylic acid derivatives represent a validated and promising class of antibacterial agents. Their dual-targeting mechanism against DNA gyrase and topoisomerase IV offers a potential strategy to mitigate the development of resistance. The advancement of efficient synthetic methodologies like continuous flow chemistry enables the rapid exploration of chemical space to optimize potency and drug-like properties. Future research should focus on enhancing activity against challenging Gram-negative pathogens, which often possess formidable permeability barriers, and on maintaining a high selectivity for bacterial over human topoisomerases to ensure a wide therapeutic window. With continued rational design and rigorous evaluation, this scaffold holds significant potential to deliver next-generation antibiotics.

References

-

Eakin, A. E., et al. (2012). Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents. Antimicrobial Agents and Chemotherapy, 56(3), 1240-6. [Link]

-

Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

-

Reis, R., & Klein, D. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16). [Link]

-

Ilaš, J., et al. (2022). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry. [Link]

-

Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

-

Sardari, S., & Mori, Y. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-77. [Link]

-

Eakin, A. E., et al. (2012). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. ResearchGate. [Link]

-

Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5322–5325. [Link]

-

Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews, 21(3), 516-532. [Link]

-

Tari, L. W., et al. (2012). Pyrrolamide DNA gyrase inhibitors: Optimization of antibacterial activity and efficacy. ResearchGate. [Link]

-

Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. [Link]

-

Tari, L. W., et al. (2012). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 22(2), 924-928. [Link]

-

Anderluh, M., et al. (2023). New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. Journal of Medicinal Chemistry, 66(6), 4157–4177. [Link]

-

Pizzo, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12695–12704. [Link]

-

Pizzo, F., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. Politecnico di Milano. [Link]

-

Popa, C. V., et al. (2022). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(23), 8405. [Link]

-

Akbaşlar, D., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Reports. [Link]

-

Popa, C. V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC - NIH. [Link]

-

Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]

-

Chen, L., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link]

-

Miller, A. K., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. mBio. [Link]

-

Charifson, P. S., et al. (2013). Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 23(5), 1382-7. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1243-1251. [Link]

-

Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Current Pharmaceutical Design, 18(9), 1261-71. [Link]

-

Suresha, G. P., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

Kumar, R. S., et al. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. SciSpace. [Link]

-

Popa, C. V., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

ResearchGate. (n.d.). Structures of pyrrole with antibacterial activity. [Link]

-

Suresha, G. P., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Khan, I., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]

-

Kuzovlev, A. S., et al. (2023). Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase. MDPI. [Link]

-

Tomašič, T., et al. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry. [Link]

-

Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]

-

Hiasa, H., et al. (2023). Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. MDPI. [Link]

-

Surivet, J. P., et al. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. MDPI. [Link]

-

El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Research Square. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 8. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. syrris.com [syrris.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. emerypharma.com [emerypharma.com]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mjpms.in [mjpms.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: History and Development of Phenylpyrrole Carboxylic Acid Pharmacophores

Executive Summary

The phenylpyrrole pharmacophore represents a masterclass in structural optimization, evolving from a photolabile natural product (pyrrolnitrin) into a globally dominant class of agrochemical fungicides (fludioxonil) and subsequently into a versatile scaffold for medicinal chemistry. While the agricultural standard relies on the carbonitrile functionality for lipophilicity and uptake, the carboxylic acid derivatives have emerged as critical intermediates and bioisosteres in pharmaceutical development, offering distinct solubility profiles and hydrogen-bonding capabilities for kinase and enzyme inhibition.

This guide analyzes the transition from natural isolation to synthetic optimization, details the cutting-edge mechanism of action involving the High Osmolarity Glycerol (HOG) pathway, and provides a validated continuous-flow synthesis protocol for the carboxylic acid core.

Part 1: The Natural Origin & Structural Evolution

The development of this pharmacophore is not linear; it is a bifurcated history of agricultural stability and medicinal utility.

The Progenitor: Pyrrolnitrin

In the 1960s, Pseudomonas pyrrocinia was found to secrete pyrrolnitrin , a potent antifungal agent.[1][2] Despite its high activity, pyrrolnitrin suffered from a fatal flaw for field application: extreme photolability. UV exposure caused rapid degradation, rendering it useless for crop protection.

The Agrochemical Pivot: Nitriles

To solve the stability crisis, Ciba-Geigy (now Syngenta) initiated a Structure-Activity Relationship (SAR) campaign. They discovered that:

-

Chlorination patterns on the phenyl ring modulated metabolic stability.

-

The 3-position substituent was critical. Replacing the nitro group of pyrrolnitrin with a carbonitrile (–CN) group retained biological activity while dramatically increasing photostability.

This led to Fenpiclonil and eventually Fludioxonil , the gold standard in this class.

The Medicinal Shift: Carboxylic Acids

In human drug discovery, the extreme lipophilicity of the carbonitrile group can be a liability (poor solubility, high protein binding). Medicinal chemists adapted the scaffold by hydrolyzing the nitrile or synthesizing the phenylpyrrole-3-carboxylic acid directly. This acid moiety serves two roles:

-

Solubility Handle: Increases polarity for oral bioavailability.

-

Warhead Precursor: Serves as the attachment point for complex amides in kinase inhibitors (e.g., targeting MAPK pathways in humans, distinct from fungi).

Visualization: Structural Evolution

Caption: The structural lineage from natural pyrrolnitrin to stable nitriles and medicinal acid pharmacophores.[2][3]

Part 2: Mechanism of Action (The HOG Pathway Paradox)

Understanding the mechanism is crucial because it explains why the phenylpyrrole scaffold is so selective for fungi over mammals, and how the carboxylic acid derivatives are repurposed for human targets.

The Target: Group III Histidine Kinase (Drk1/Nik1)

Phenylpyrroles do not kill fungi by simple toxicity; they trick the fungus into committing suicide via osmotic stress signaling.

-

The Sensor: Fungi possess a Group III Histidine Kinase (HK) that senses osmotic pressure.[4][5] Mammals lack this enzyme, providing a high safety margin.

-

The Trigger: Fludioxonil binds to the HK (or its upstream regulator TPI), locking it into a state that mimics extreme high-osmolarity.

-

The Cascade: This hyperactivates the HOG (High Osmolarity Glycerol) pathway.[4][5][6] The fungus accumulates massive amounts of intracellular glycerol to "balance" a non-existent external pressure, leading to cell swelling and lysis.

The TPI Update (Recent Findings)

Recent research (see Brandhorst et al., 2019) suggests the drug may also inhibit Triosephosphate Isomerase (TPI) , causing a release of methylglyoxal.[6] This reactive aldehyde modifies the Histidine Kinase, converting it to a phosphatase and constitutively activating the HOG pathway.[6]

Visualization: HOG Signaling Cascade

Caption: The phenylpyrrole-induced hyperactivation of the HOG pathway leading to metabolic collapse.

Part 3: Synthetic Protocol (Phenylpyrrole-3-Carboxylic Acid)

While historical methods (Van Leusen) are effective, modern drug discovery demands higher throughput and modularity. Below is a Continuous Flow Protocol adapted from the Hantzsch reaction, allowing for the direct synthesis of the carboxylic acid derivative without isolating the ester intermediate.

Experimental Design Strategy

-

Objective: Synthesis of 2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid.

-

Method: Hantzsch pyrrole synthesis using a flow microreactor.[7][8]

-

Advantage: The HBr byproduct generated in the cyclization step is utilized downstream to catalyze the hydrolysis of the tert-butyl ester, yielding the free acid in a single stream.[7][8][9]

Reagents & Stoichiometry

| Component | Reagent | Equivalents | Molarity (Flow) |

| Substrate A | tert-Butyl acetoacetate | 1.0 eq | 1.0 M (in MeOH) |

| Substrate B | 2-Bromoacetophenone | 1.0 eq | 1.0 M (in MeOH) |

| Substrate C | Ammonium Carbamate | 1.2 eq | Solid/Suspension |

| Solvent | Methanol (HPLC Grade) | N/A | N/A |

Step-by-Step Workflow

-

Enamine Formation (Pre-Flow):

-

Mix tert-butyl acetoacetate (10 mmol) and ammonium carbamate (12 mmol) in MeOH. Stir for 15 minutes at ambient temperature to generate the β-aminocrotonate intermediate.

-

Checkpoint: Verify enamine formation via TLC (disappearance of starting keto-ester).

-

-

Reactor Setup:

-

Pump A: Feeds the β-aminocrotonate solution.

-

Pump B: Feeds the 2-bromoacetophenone solution.

-

Reactor Coil: 10 mL PFA tubing coil heated to 100°C.

-

Back Pressure Regulator (BPR): Set to 100 psi to prevent solvent boiling.

-

-

The Reaction (In-Flow):

-

In-Situ Hydrolysis:

-

Do not quench. The HBr generated is sufficient to cleave the acid-labile tert-butyl ester at 100°C within the reactor coil.

-

Collect the output stream into a vial containing water.

-

-

Workup & Isolation:

-

The product precipitates upon contact with water.

-

Filter the solid precipitate.

-

Wash with cold water (3x) and hexanes (2x) to remove unreacted bromoketone.

-

Yield: Expect 60–75% isolated yield of high-purity carboxylic acid.

-

Visualization: Synthesis Workflow

Caption: Continuous flow synthesis utilizing byproduct HBr for auto-catalytic hydrolysis.

Part 4: Pharmacological Data Summary

The following table contrasts the properties of the nitrile (agrochemical) vs. the carboxylic acid (medicinal) forms of the phenylpyrrole scaffold.

| Feature | Fludioxonil (Nitrile) | Phenylpyrrole-3-Carboxylic Acid |

| Primary Application | Agrochemical Fungicide | Medicinal Intermediate / Bioisostere |

| Target | Fungal Histidine Kinase (Os-1) | Human Kinases / DAAO Enzymes |

| LogP (Lipophilicity) | ~4.1 (High) | ~2.5 (Moderate) |

| Water Solubility | Low (<2 mg/L) | Moderate (pH dependent) |

| Metabolic Stability | High (Resistant to hydrolysis) | Variable (Subject to glucuronidation) |

| Key Interaction | Hydrophobic packing | H-bond donor/acceptor (anionic) |

References

-

Brandhorst, T. T., et al. (2019). "Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity."[6] Scientific Reports.[10] Link

-

Herath, A., & Cosford, N. D. (2010). "One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters." Organic Letters. Link

- Corran, A. J., et al. (2008). "The phenylpyrrole fungicides: History, biology and chemistry." Modern Crop Protection Compounds. Wiley-VCH.

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design."[11] ChemMedChem. Link

- Motoyama, T., et al. (2005). "The Aspergillus nidulans signaling pathway involving a MAP kinase and a HOG pathway-related histidine kinase." Bioscience, Biotechnology, and Biochemistry.

Sources

- 1. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]

- 2. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 4. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Phenylpyrrole fungicides act on triosephosphate isomerase to induce methylglyoxal stress and alter hybrid histidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. syrris.com [syrris.com]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties [academia.edu]

Methodological & Application

Application Note: High-Efficiency Paal-Knorr Synthesis of Substituted Pyrrole-3-Carboxylic Acids

Topic: Paal-Knorr Condensation Methods for Substituted Pyrrole-3-Carboxylic Acids Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Relevance

The pyrrole-3-carboxylic acid scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the structural core for blockbuster statins (e.g., Atorvastatin) and multikinase inhibitors (e.g., Sunitinib). While the Hantzsch synthesis is often the default for this moiety, the Paal-Knorr condensation offers superior versatility when N-substitution is required for Structure-Activity Relationship (SAR) tuning.

This guide details optimized protocols for the condensation of 2-acyl-1,4-dicarbonyls with primary amines. Unlike standard Paal-Knorr reactions using simple acetonylacetone, the presence of an electron-withdrawing carboxylate at the 3-position alters the electrophilicity of the adjacent carbonyl, requiring specific catalytic adjustments to prevent furan formation or polymerization.

Mechanistic Insight & Reaction Dynamics[1]

The 3-Carboxylate Effect

In a standard Paal-Knorr reaction, the rate-determining step is the cyclization of the hemiaminal intermediate. However, when synthesizing pyrrole-3-carboxylic acids, the starting material is typically a 2-acyl-4-oxopentanoate derivative.

-

Electronic Drag: The ester group at C3 withdraws electron density from the C2 carbonyl, making it highly electrophilic but also stabilizing the enol form, which can retard the initial nucleophilic attack by the amine.

-

Steric Gating: The bulky ester group creates steric hindrance, often necessitating elevated temperatures or microwave irradiation to drive the dehydration step.

Validated Mechanism (Amarnath Model)

Current consensus, grounded in the work of Amarnath et al., posits that the reaction proceeds via a hemiaminal intermediate. The critical divergence point is pH control:

-

pH > 3: Favors pyrrole formation.

-

pH < 3: Acid-catalyzed dehydration outpaces amination, leading exclusively to the furan byproduct.[1]

Figure 1: Mechanistic pathway highlighting the critical pH divergence point preventing furan formation.

Precursor Synthesis (Critical Prerequisite)

Most commercial vendors do not stock the specific 1,4-dicarbonyls required for 3-substituted pyrroles due to stability issues. You must synthesize the precursor in situ or immediately prior to use.

Standard Precursor: Ethyl 2-acetyl-4-oxopentanoate. Synthesis: Alkylation of Ethyl Acetoacetate with Bromoacetone.

-

Note: Ensure the Bromoacetone is fresh (lachrymator warning).

Experimental Protocols

Protocol A: Microwave-Assisted Green Synthesis (Recommended)

Best for: Rapid library generation, high-value amines, and SAR exploration.

This method utilizes Montmorillonite K-10 , a solid acid catalyst that provides the necessary Lewis acidity without the corrosive issues of liquid acids. It is solvent-free or uses minimal ethanol, aligning with Green Chemistry principles.

Reagents:

-

Ethyl 2-acetyl-4-oxopentanoate (1.0 equiv)

-

Primary Amine (R-NH₂) (1.1 equiv)

-

Montmorillonite K-10 Clay (20% w/w relative to reactants)

-

Solvent: Ethanol (minimal) or Solvent-Free

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial (10 mL), disperse 1.0 mmol of the dicarbonyl precursor and 1.1 mmol of the amine.

-

Catalyst Addition: Add 100 mg of Montmorillonite K-10 clay. If the mixture is too viscous, add 0.5 mL of EtOH to create a slurry.

-

Irradiation: Cap the vial. Irradiate at 100°C (150 W) for 5–10 minutes .

-

Validation: Monitor TLC (Hexane:EtOAc 4:1). The dicarbonyl spot (usually UV active) should disappear.

-

-

Work-up: Dilute the reaction mixture with 10 mL Ethyl Acetate.

-

Filtration: Filter through a Celite pad to remove the clay catalyst.

-

Purification: Concentrate the filtrate. Recrystallize from EtOH/Water or purify via flash chromatography.

Typical Yield: 85–94%

Protocol B: Scalable Thermal Condensation (Lewis Acid Catalyzed)

Best for: Multi-gram scale-up and amines sensitive to microwave conditions.

This protocol uses Scandium Triflate [Sc(OTf)₃] or Iodine (I₂) as a mild Lewis acid catalyst in water or aqueous ethanol.

Reagents:

-

1,4-Dicarbonyl Precursor (1.0 equiv)[2]

-

Primary Amine (1.0 equiv)

-

Catalyst: Sc(OTf)₃ (1 mol%) OR I₂ (5 mol%)

-

Solvent: Water (preferred) or EtOH:H₂O (1:1)

Step-by-Step Workflow:

-

Mixing: Charge a round-bottom flask with 10 mmol of dicarbonyl and 10 mmol of amine in 20 mL of water.

-

Catalysis: Add the catalyst (Sc(OTf)₃ or I₂).

-

Reaction: Stir vigorously at room temperature for 30 minutes. If precipitation occurs (good sign), continue stirring.

-

Optimization: If no reaction after 1 hour, heat to 50°C. The electron-withdrawing ester group may require thermal activation for sterically hindered amines.

-

-

Quench:

-

For I₂: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.

-

For Sc(OTf)₃: Simple extraction.

-

-

Isolation: Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Typical Yield: 75–88%

Comparative Data & Solvent Screening

The choice of solvent significantly impacts the reaction rate due to the hydrophobicity of the final pyrrole product.

| Solvent System | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |

| Solvent-Free | K-10 Clay | 100 (MW) | 5 | 92 | Highest efficiency; requires MW. |

| Water | Sc(OTf)₃ | 25 | 120 | 85 | Greenest method; product precipitates. |

| Acetic Acid | None | 110 (Reflux) | 240 | 65 | Traditional; harsh; lower yield due to degradation. |

| Toluene | p-TSA | 110 (Reflux) | 180 | 78 | Good for removing water (Dean-Stark), but toxic. |

Troubleshooting & Quality Control

Common Failure Modes

-

Furan Formation:

-

Incomplete Cyclization (Intermediate Stalling):

Decision Logic for Optimization

Figure 2: Decision tree for selecting the optimal protocol based on amine sterics.

References

-

Amarnath, V., Amarnath, K., Douglas, K. A., & Madhavan, S. (1995). Mechanism of the Paal-Knorr Furan Synthesis. Journal of Organic Chemistry, 60(2), 301–307. Link

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[7] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[4][7] European Journal of Organic Chemistry, 2005(24), 5277–5288. Link

-

Banik, B. K., Banik, I., Renteria, M., & Dasgupta, S. K. (2005). A simple synthesis of substituted pyrroles. Tetrahedron Letters, 46(15), 2643–2645. Link

-

Ranu, B. C., & Dey, S. S. (2003). Efficient One-Pot Synthesis of Substituted Pyrroles by Indium(III)-Catalyzed Reaction of 1,4-Dicarbonyl Compounds with Amines. Tetrahedron Letters, 44(14), 2865–2868. Link

-

Aghapoor, K., et al. (2021).[8] Solvent-free Paal-Knorr pyrrole synthesis by applying microwave irradiation and an organocatalyst.[8][9] Research on Chemical Intermediates. Link

Sources

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 5. html.rhhz.net [html.rhhz.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 8. public.pensoft.net [public.pensoft.net]

- 9. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Mechanochemical Ball Milling Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, pyrrole-3-carboxylic acid and its derivatives are crucial building blocks for complex molecular architectures, serving as key intermediates in the synthesis of potent therapeutic agents and advanced materials.[4] Traditional synthetic routes to these compounds often rely on solvent-heavy, energy-intensive processes that can be time-consuming and generate significant chemical waste.

This guide details the application of mechanochemical ball milling as a superior alternative for the synthesis of pyrrole-3-carboxylic acid derivatives. Mechanochemistry, a field where chemical reactions are induced by mechanical force, offers a paradigm shift towards more sustainable, efficient, and often novel synthetic pathways.[5][6] By leveraging high-energy ball milling, these protocols eliminate or drastically reduce the need for bulk solvents, shorten reaction times, and can improve yields and product purity, aligning with the principles of green chemistry.[7][8] This document provides a foundational understanding of the mechanochemical principles involved, key parameter optimization, and detailed, step-by-step protocols for the synthesis of target derivatives.

The Mechanochemical Advantage: Principles and Workflow

Mechanochemical synthesis utilizes the kinetic energy supplied by grinding, shearing, or milling to activate chemical reactions, typically in the solid state.[9] This approach fundamentally alters the reaction environment compared to traditional solution-phase chemistry.

Core Advantages:

-

Sustainability (Green Chemistry): Reactions are performed solvent-free or with minimal amounts of liquid (liquid-assisted grinding, LAG), drastically reducing solvent waste and associated environmental impact.[6][7]

-

Efficiency and Speed: The high concentration of reactants in the solid state often leads to significantly accelerated reaction rates, reducing synthesis times from hours or days to minutes.[5][8]

-

Enhanced Yields and Purity: By avoiding harsh reflux conditions and minimizing side reactions, mechanochemistry can lead to higher yields and cleaner products, often eliminating the need for complex chromatographic purification.[7][8]

-

Novel Reactivity: Mechanical forces can access different energy landscapes, enabling reactions that are difficult or impossible to achieve in solution and leading to the discovery of new molecular structures.[5][6]

The workflow transformation from conventional to mechanochemical synthesis is significant, streamlining the process by removing solvent handling, heating/cooling, and often complex work-up steps.

Figure 2: Simplified mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Optimizing Experimental Parameters: A Guide to Causality

The success of a mechanochemical reaction is highly dependent on a set of interconnected physical parameters. Understanding their influence is key to rational protocol design and optimization.

| Parameter | Typical Range / Options | Influence on Reaction & Rationale (The "Why") |

| Milling Frequency | 10 - 30 Hz (Mixer Mill) 250 - 800 rpm (Planetary Mill) | Controls Energy Input: Higher frequencies increase the kinetic energy of the impacts, accelerating reaction rates. However, excessive energy can sometimes lead to product degradation or alternative reaction pathways. A frequency of 30 Hz or 750 rpm is often a good starting point for optimization. [10][11] |

| Milling Time | 5 - 60 minutes | Determines Reaction Completion: Mechanochemical reactions are typically rapid. Time should be optimized to maximize yield without causing decomposition of the product. Reaction progress can be monitored by taking small aliquots at different time points. [10][12] |

| Milling Media | Jars: Stainless Steel, Zirconia Balls: Stainless Steel, Zirconia | Impacts Energy Transfer & Contamination: Stainless steel is cost-effective and offers high energy transfer, suitable for most organic reactions. [12]Zirconia is harder and more inert, used for applications where metal contamination is a critical concern. |

| Ball-to-Sample Ratio (BSR) | 10:1 to 50:1 (by weight) | Affects Impact Efficiency: A higher BSR ensures more frequent and energetic collisions, but too high a ratio can lead to material coating the jar walls instead of being milled effectively. |

| Catalyst Loading | 1 - 10 mol% | Facilitates Key Steps: For acid-catalyzed reactions like the Paal-Knorr, catalyst loading is critical. A load of 5 mol% is often optimal, balancing reaction rate with potential side reactions and cost. [11] |

| Liquid-Assisted Grinding (LAG) | η = 0.1 - 1.0 µL/mg | Enhances Reactivity: Adding a few drops of a liquid can accelerate reactions by increasing molecular mobility and facilitating the dissolution/reprecipitation of intermediates, without acting as a bulk solvent. |

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Greener Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol is adapted from established mechanochemical Paal-Knorr procedures and demonstrates a solvent-free synthesis using a benign organic acid catalyst. [12][11] Materials:

-

2,5-Hexanedione (1.00 mmol, 114 mg)

-

Benzylamine (1.10 mmol, 118 mg, 1.1 equiv.)

-

Citric Acid (0.05 mmol, 10 mg, 5 mol%)

-

10 mL stainless steel milling jar

-

Two 10 mm stainless steel milling balls

-

Mixer ball mill (e.g., Retsch MM 400 or equivalent)